molecular formula C32H28F4N2O5S B11066386 Diethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Diethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11066386
M. Wt: 628.6 g/mol
InChI Key: WCWSJFFITDLELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes fluorophenyl, thienyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of various functional groups through substitution and coupling reactions. Common reagents used in these steps include organolithium reagents, halogenated compounds, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or photochemical reactions to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders. Studies may focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.

Industry

In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers, coatings, and electronic components. Its incorporation into these materials can enhance their performance, stability, and functionality.

Mechanism of Action

The mechanism of action of DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect ion channel function, resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL 2-AMINO-4-(4-CHLOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
  • DIETHYL 2-AMINO-4-(4-BROMOPHENYL)-5-OXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Uniqueness

The uniqueness of DIETHYL 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorophenyl and trifluoromethylphenyl groups, in particular, can enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H28F4N2O5S

Molecular Weight

628.6 g/mol

IUPAC Name

diethyl 2-amino-4-(4-fluorophenyl)-5-oxo-7-thiophen-2-yl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H28F4N2O5S/c1-3-42-30(40)25-19(23-10-7-15-44-23)16-22-26(28(25)39)24(17-11-13-18(33)14-12-17)27(31(41)43-4-2)29(37)38(22)21-9-6-5-8-20(21)32(34,35)36/h5-15,19,24-25H,3-4,16,37H2,1-2H3

InChI Key

WCWSJFFITDLELK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)OCC)C4=CC=C(C=C4)F)C5=CC=CS5

Origin of Product

United States

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